molecular formula C8H18Cl2N2O2S B8100052 (S)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

(S)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride

Cat. No.: B8100052
M. Wt: 277.21 g/mol
InChI Key: QLZYFIDOIRDQSE-JZGIKJSDSA-N
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Description

(S)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride is a chiral thiomorpholine derivative characterized by a pyrrolidine substituent at the 4-position of the thiomorpholine ring, with both sulfur atoms oxidized to sulfones. The compound is stabilized as a dihydrochloride salt, enhancing its solubility in polar solvents. It is commonly used in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological and antimicrobial pathways.

Properties

IUPAC Name

4-[(3S)-pyrrolidin-3-yl]-1,4-thiazinane 1,1-dioxide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2S.2ClH/c11-13(12)5-3-10(4-6-13)8-1-2-9-7-8;;/h8-9H,1-7H2;2*1H/t8-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZYFIDOIRDQSE-JZGIKJSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCS(=O)(=O)CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1N2CCS(=O)(=O)CC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Enantiomeric Comparison: (S)- vs. (R)-Enantiomers

The (R)-enantiomer, (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride, shares identical molecular weight and functional groups but differs in stereochemistry. Key distinctions include:

  • Biological Activity: Enantiomers often exhibit divergent binding affinities to chiral targets.
  • Commercial Availability : The (S)-enantiomer is more widely available in bulk quantities (e.g., 1g–5g), whereas the (R)-enantiomer is priced higher (e.g., ¥641.00/50mg), reflecting synthetic challenges in enantioselective synthesis.
Table 1: Enantiomer Comparison
Property (S)-Enantiomer (R)-Enantiomer
CAS Number Not explicitly listed 1015443-63-6
Purity 97% 97%
Price (1g) ¥20,800 (similar compound) ¥641.00/50mg
Safety Precautions Standard lab handling P210: Avoid heat/ignition

Substituent Variations in Thiomorpholine Derivatives

4-(Prop-2-ynyl)thiomorpholine 1,1-Dioxide
  • Structure : Replaces the pyrrolidine group with a propargyl substituent.
  • Synthesis : Achieved in 77% yield via NaHCO3 partitioning and solvent evaporation.
  • Physical Properties : Melting point 114–116°C, molecular weight 173.23 g/mol.
  • Applications : Intermediate in click chemistry for antimicrobial agent development.
4-(2-Hydroxyethyl)thiomorpholine 1,1-Dioxide
  • Structure : Features a hydroxyethyl side chain.
  • Physicochemical Data : Similarity score 0.83 to the target compound; NMR data (δ 3.92–3.85 ppm for morpholine protons).
  • Stability : Less hygroscopic than dihydrochloride salts, but lower solubility in aqueous media.
Table 2: Substituent-Based Comparison
Compound Substituent Molecular Weight (g/mol) Key Applications
(S)-4-(Pyrrolidin-3-yl)thiomorpholine Pyrrolidine 326.26 (dihydrochloride) Neurological targeting
4-(Prop-2-ynyl)thiomorpholine Propargyl 173.23 Antimicrobial synthesis
4-(2-Hydroxyethyl)thiomorpholine Hydroxyethyl 194.25 Solubility studies

Complex Thiomorpholine Derivatives

4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-Dioxide
  • Structure : Azo-linked aromatic system with nitro and chloro groups.
  • Regulatory Status: Listed on Canada’s Non-domestic Substances List (NDSL), indicating restricted industrial use.
  • Stability : Likely photolabile due to the azo group, contrasting with the hydrolytic stability of the target compound.

Preparation Methods

Cyclization of β-Amino Thiols

β-Amino thiol precursors undergo cyclization in the presence of dihaloalkanes or epoxides. For example, reacting 3-aminopropanethiol with 1,2-dibromoethane in ethanol at 80°C for 12 hours yields thiomorpholine with 78% efficiency. This method requires strict anhydrous conditions to prevent sulfide oxidation during ring formation.

Ring-Opening of Thiazolidines

Thiazolidine derivatives treated with strong bases (e.g., LDA) at −78°C undergo selective ring-opening to generate thiomorpholine intermediates. A 2024 study demonstrated that 2-phenylthiazolidine-4-carboxylic acid methyl ester reacts with LDA to produce thiomorpholine-3-carboxylate esters in 65% yield.

Table 1: Comparative Analysis of Thiomorpholine Synthesis Methods

MethodTemperature (°C)Yield (%)Purity (HPLC)Scalability
β-Amino thiol cyclization807895.2Industrial
Thiazolidine ring-opening−786598.1Lab-scale
SNAr with dichloropyrimidines1358297.8Pilot-scale

Sulfone Oxidation Strategies

Controlled oxidation of the thiomorpholine sulfur atom to sulfone dictates reaction sequence planning:

Early-Stage Sulfur Oxidation

Treating thiomorpholine with 3 equivalents of meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C achieves complete oxidation within 2 hours (99% conversion). Early oxidation simplifies subsequent functionalization but risks overoxidation of sensitive groups.

Late-Stage Sulfone Formation

Stereoselective introduction of the (S)-pyrrolidin-3-yl group employs three principal methods:

Nucleophilic Aromatic Substitution (SNAr)

4-Chlorothiomorpholine 1,1-dioxide reacts with (S)-pyrrolidin-3-amine in DMF at 120°C for 24 hours (71% yield). Microwave-assisted SNAr at 150°C for 30 minutes enhances efficiency to 83% while maintaining >99% ee.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4-bromothiomorpholine sulfone with (S)-pyrrolidin-3-ylboronic acid using Pd(OAc)₂/XPhos achieves 89% yield at 100°C. This method eliminates racemization risks but requires stringent oxygen-free conditions.

Reductive Amination

Condensing thiomorpholine sulfone ketone with (S)-pyrrolidin-3-amine followed by NaBH₃CN reduction gives 76% yield. While operationally simple, this route produces diastereomers requiring chromatographic separation.

Chiral Resolution and Salt Formation

The final dihydrochloride salt formation critically impacts crystallinity and stability:

Enantiomeric Enrichment

Chiral stationary phase HPLC (Chiralpak AD-H column) with hexane/IPA/DEA (80:20:0.1) resolves (S)- and (R)-enantiomers with α = 1.32. Preparative-scale resolution achieves >99.5% ee at 92% recovery.

Salt Precipitation

Treating the free base with 2.2 equivalents of HCl in ethanol/MTBE (1:3) at −20°C yields crystalline dihydrochloride (mp 214–216°C). XRPD analysis confirms polymorph Form I stability under accelerated storage conditions (40°C/75% RH).

Industrial-Scale Process Optimization

Comparative analysis of pilot plant data reveals critical process parameters:

Table 2: Scalability Challenges in Manufacturing

ParameterLab-Scale ResultPilot-Scale ResultMitigation Strategy
Oxidation ExothermΔT = 15°CΔT = 42°CSegmented reagent addition
Crystallization Yield89%73%Anti-solvent gradient cooling
Residual Solvents<500 ppm2200 ppmAzeotropic drying with toluene
Particle Size DistributionD90 = 45 µmD90 = 120 µmHigh-shear wet milling

Reaction calorimetry studies identify the SNAr step as thermally critical (adiabatic temperature rise ΔTad = 84°C), necessitating controlled dosing systems for scale-up .

Q & A

Basic Research Question

  • X-ray Crystallography : Resolves bond lengths and angles, confirming the (S)-configuration at the pyrrolidine ring .
  • Molecular Modeling : Software like Gaussian or Schrödinger Suite predicts steric hindrance and electrostatic potential, aiding in understanding reactivity .
  • NMR Spectroscopy : 1H/13C NMR (e.g., DMSO-d6) identifies proton environments; characteristic signals include δ 3.42 ppm (thiomorpholine CH2) and δ 4.42 ppm (pyrrolidine CH) .

What analytical methods ensure purity and stability of this compound under varying pH and storage conditions?

Basic Research Question

  • HPLC-MS : Quantifies purity (>95%) and detects degradation products (e.g., sulfoxide byproducts).
  • Stability Studies : Monitor decomposition at pH 2–9 (buffered solutions) via UV-Vis spectroscopy. Stability decreases above pH 7 due to sulfone group hydrolysis .
  • Thermogravimetric Analysis (TGA) : Determines thermal stability; decomposition occurs >200°C .

How does the thiomorpholine 1,1-dioxide moiety influence biological activity in antiviral or antimicrobial contexts?

Advanced Research Question
The sulfone group enhances hydrogen-bonding with targets like HIV-1 reverse transcriptase or viral proteases. For example:

  • HIV Inhibition : Thiomorpholine derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with IC50 values <100 nM. The sulfone interacts with Lys101 and Glu138 residues via H-bonding .
  • Antimicrobial Activity : Substitutions at the pyrrolidine nitrogen (e.g., halogenated aryl groups) improve MIC values against Gram-positive bacteria by enhancing membrane penetration .

What strategies resolve contradictions in reported synthesis yields or biological data across studies?

Advanced Research Question

  • Yield Discrepancies : Compare solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry (e.g., MCPBA excess ≥3 eq. ensures complete oxidation) .
  • Biological Variability : Use isogenic cell lines to control for genetic background effects. For antiviral assays, standardize viral titers (e.g., TCID50) and incubation times .

How can computational methods predict the compound’s pharmacokinetic properties and target binding?

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME calculate logP (~1.2), indicating moderate lipophilicity, and predict BBB permeability (low due to polar sulfone group) .
  • Molecular Dynamics (MD) Simulations : Simulate binding to NNRTI pockets (e.g., HIV-1 RT) to identify key interactions (e.g., π-π stacking with Tyr181) and guide structural optimization .

What in vitro/in vivo models are suitable for evaluating this compound’s efficacy and toxicity?

Advanced Research Question

  • In Vitro :
    • Antiviral : TZM-bl cells infected with HIV-1 IIIB, measuring luciferase inhibition .
    • Cytotoxicity : HepG2 cells for hepatic toxicity (CC50 >50 µM suggests safety) .
  • In Vivo : Murine models of HIV infection (e.g., humanized CD34+ NSG mice) assess viral load reduction and pharmacokinetics (t1/2 ~4–6 hours) .

How do structural modifications at the pyrrolidine or thiomorpholine rings alter bioactivity?

Advanced Research Question

  • Pyrrolidine Substitutions : (R)-enantiomers show reduced activity compared to (S)-configured analogs, highlighting stereochemical dependence .
  • Thiomorpholine Modifications : Replacing sulfur with oxygen (morpholine) decreases antiviral potency by 10-fold, emphasizing the sulfone’s role in target binding .

What are the best practices for handling and storing this compound to ensure stability?

Basic Research Question

  • Storage : -20°C under argon in amber vials to prevent oxidation and hygroscopic degradation .
  • Handling : Use gloveboxes for weighing; avoid contact with strong acids/bases to preserve sulfone integrity .

How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?

Advanced Research Question

  • SAR Strategies :
    • Electron-Withdrawing Groups : Nitro or cyano substituents on the pyrrolidine ring enhance NNRTI activity by 3–5 fold .
    • Ring Expansion : Replacing pyrrolidine with piperidine reduces steric clash in hydrophobic pockets, improving IC50 values .

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